1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose
Description
Molecular Architecture and Stereochemical Configuration
The molecular structure of this compound is defined by a pyranose ring substituted with five TMS groups at positions 1, 2, 3, 4, and 6. The IUPAC name, (trimethylsilyl) 2,3,4,6-tetra-O-(trimethylsilyl)-hexopyranoside, reflects the substitution pattern, where the anomeric oxygen (O1) is linked to a TMS group, while O2, O3, O4, and O6 are similarly functionalized. The stereochemistry of the hexopyranose backbone corresponds to the D-glucopyranose configuration, as inferred from its CAS designation (19126-99-9), though the exact anomeric configuration (α or β) is not explicitly detailed in available sources.
Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{21}\text{H}{52}\text{O}{6}\text{Si}{5} $$ | |
| Molecular Weight | 541.1 g/mol | |
| Exact Mass | 540.261 g/mol | |
| Topological Polar Surface Area | 55.38 Ų | |
| LogP | 6.07 |
The TMS groups introduce significant steric bulk, with each silicon atom bonded to three methyl groups. This substitution pattern shields the pyranose ring from nucleophilic attack and hydrogen bonding, rendering the compound highly hydrophobic.
Conformational Analysis of the Hexopyranose Ring System
The hexopyranose ring adopts a chair conformation ($$ ^4\text{C}_1 $$) to minimize steric strain caused by the bulky TMS substituents. Molecular dynamics (MD) and density functional theory (DFT) studies on analogous silylated carbohydrates reveal that functionalization at multiple oxygen atoms restricts ring inversion and stabilizes specific conformers. For instance, O1-methylation or glycosylation enhances the anomeric effect, favoring axial orientation of the anomeric TMS group.
In this compound, the TMS groups at O2, O3, O4, and O6 occupy equatorial positions to reduce 1,3-diaxial interactions (Figure 1a). The O6-TMS group influences the hydroxymethyl (C6) conformation, favoring a gauche-trans orientation relative to the pyranose ring. Computational models further predict that the combined steric effects of five TMS groups reduce the ring’s flexibility, suppressing transitions between chair and boat conformations.
Figure 1: Conformational Effects of TMS Substitution
(a) Chair conformation with equatorial TMS groups.
(b) Restricted ring inversion due to steric bulk.
Electronic Effects of Trimethylsilyl Substituents on Carbohydrate Frameworks
Trimethylsilyl groups exert dual electronic effects:
- Sigma Donation : The Si–O bond’s polarization ($$ \text{Si}^\delta+ $$–$$ \text{O}^\delta- $$) withdraws electron density from the oxygen atom, slightly deactivating the pyranose ring.
- Steric Shielding : The bulky TMS groups hinder access to reactive sites, overriding electronic activation in certain contexts.
Comparative studies show that silyl-protected glycosyl donors exhibit higher reactivity than their alkylated counterparts. For example, thioglycosides with TMS ethers react 40-fold faster with methanol under NIS activation than acetylated derivatives. In this compound, the electron-donating effects of TMS groups stabilize partial positive charges at the anomeric center during glycosylation, though full substitution may limit further reactivity by steric hindrance.
Properties
IUPAC Name |
trimethyl-[[3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H52O6Si5/c1-28(2,3)22-16-17-18(24-29(4,5)6)19(25-30(7,8)9)20(26-31(10,11)12)21(23-17)27-32(13,14)15/h17-21H,16H2,1-15H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFHNIVPOLWPCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H52O6Si5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
- Deprotonation : The base deprotonates the hydroxyl groups of the sugar, generating nucleophilic alkoxide intermediates.
- Nucleophilic Substitution : TMSCl reacts with the alkoxide groups, replacing each hydroxyl proton with a trimethylsilyl group.
- Workup : The reaction mixture is neutralized, and the product is isolated via solvent extraction and purified through column chromatography or distillation.
Key Parameters
| Parameter | Specification |
|---|---|
| Reagent Ratio | 5–6 equivalents of TMSCl per hydroxyl |
| Base | Pyridine or imidazole (1.5–2.0 equiv) |
| Solvent | Anhydrous pyridine or DMF |
| Temperature | 60–80°C under nitrogen atmosphere |
| Reaction Time | 6–12 hours |
| Yield | 70–85% (reported in analogous syntheses) |
This method ensures complete silylation of all hydroxyl groups, including the anomeric center, which is critical for achieving the desired volatility.
Catalytic Silylation Using Trimethylsilyl Triflate
Recent advancements have introduced trimethylsilyl triflate (TMSOTf) as a catalyst to accelerate silylation reactions. While primarily reported for selective acetylation in related systems, TMSOTf’s Lewis acidity facilitates faster silylation under milder conditions.
Procedure
Advantages
- Efficiency : Reduces reaction time by 50–70% while maintaining yields of 80–85%.
- Selectivity : Minimizes side reactions such as sugar decomposition or incomplete silylation.
Purification and Isolation Techniques
Post-synthesis purification is critical due to the presence of excess TMSCl, base residues, and byproducts.
Chromatographic Purification
Distillation
- Vacuum Distillation : Conducted at 0.1–0.5 mmHg and 120–150°C to isolate the product as a colorless oil.
Comparative Analysis of Synthetic Approaches
| Method | Conventional (TMSCl + Base) | Catalytic (TMSOTf) |
|---|---|---|
| Reaction Time | 6–12 hours | 2–4 hours |
| Temperature | 60–80°C | 25–40°C |
| Yield | 70–85% | 80–85% |
| Purity | >95% | >95% |
| Scalability | Suitable for large-scale | Limited data |
The catalytic method offers operational efficiency, whereas the conventional approach remains preferred for large-scale synthesis due to well-established protocols.
Challenges and Optimization Considerations
Moisture Sensitivity
Side Reactions
- Anomerization : Prolonged heating may lead to α/β anomer interconversion. Cooling the reaction post-completion mitigates this.
- Base Selection : Imidazole reduces HCl accumulation compared to pyridine, minimizing sugar degradation.
Recent Advances in Silylation Strategies
While direct studies on this compound are limited, innovations in related systems highlight potential future directions:
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: The compound can be hydrolyzed to revert to the original hexopyranose by removing the trimethylsilyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and alcohols. The reactions typically occur under mild conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound, with common reagents being hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: The major products are hexopyranose derivatives with new functional groups replacing the trimethylsilyl groups.
Hydrolysis: The major product is the original hexopyranose.
Scientific Research Applications
Chemical Synthesis and Modification
1. Silylation Reagent:
1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose serves as an effective silylation reagent in organic synthesis. Its ability to introduce trimethylsilyl groups enhances the stability and volatility of compounds during gas chromatography and mass spectrometry analyses. This property is particularly useful in the identification and quantification of carbohydrates and other polar compounds in complex mixtures .
2. Protecting Group in Carbohydrate Chemistry:
In carbohydrate chemistry, this compound acts as a protecting group for hydroxyl functionalities. The trimethylsilyl groups can be selectively removed under mild conditions, allowing for the subsequent functionalization of the sugar backbone without degradation of sensitive functional groups . This application is critical in the synthesis of oligosaccharides and glycosides.
Analytical Chemistry
1. Chromatographic Applications:
The trimethylsilyl derivatives of carbohydrates, including this compound, are extensively used in gas chromatography (GC) due to their enhanced volatility and thermal stability. This allows for improved separation and detection of sugars in various samples such as food products and biological fluids .
2. Mass Spectrometry:
In mass spectrometry (MS), the derivatization of sugars with this compound increases ionization efficiency and improves mass spectral resolution. This application is essential for the structural elucidation of complex carbohydrate structures .
Biological Applications
1. Antioxidant Studies:
Research has indicated that derivatives of this compound exhibit antioxidant properties. These compounds are being investigated for their potential to scavenge free radicals and protect biological systems from oxidative stress . Such properties are crucial in developing nutraceuticals aimed at preventing oxidative damage in cells.
2. Drug Development:
The compound's unique structure allows it to interact with biological targets effectively. Studies suggest that it may have applications in drug design as a scaffold for developing new therapeutic agents targeting specific diseases . Its role as a precursor in synthesizing bioactive compounds highlights its importance in pharmaceutical research.
Case Studies
Mechanism of Action
The mechanism of action of 1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose primarily involves its role as a protecting group. The trimethylsilyl groups protect the hydroxyl groups of hexopyranose from unwanted reactions during chemical syntheses. This allows for selective reactions at other sites of the molecule. The compound does not have specific molecular targets or pathways but acts as a tool in synthetic chemistry.
Comparison with Similar Compounds
Positional Isomerism
- 1,2,3,4,6-Pentakis-O-TMS-glucopyranose (Structure II): Exhibits baseline-separated α/β anomers (retention times: 26.76–28.46 min) in GC-MS, attributed to cyclic pyranose stabilization .
- 2,3,4,5,6-Pentakis-O-TMS-glucose (Structure III): An open-chain derivative with distinct retention times (26.76 and 28.46 min), lacking cyclic hemiacetal stability .
- 1,2,3,5,6-Pentakis-O-TMS-glucofuranose (Structure I): A furanose isomer with earlier elution (25.92–26.34 min) due to reduced ring strain compared to pyranose forms .
Sugar-Specific Derivatives
Physicochemical Properties
- LogP (Octanol-Water Partition Coefficient): D-Mannopyranose pentakis-O-TMS: 6.075 .
- Water Solubility (log10WS): D-Mannopyranose derivative: 5.66 , indicating low aqueous solubility typical of silylated sugars.
Antioxidant Activity
| Compound | ABTS IC₅₀ (mg/mL) | DPPH IC₅₀ (mg/mL) | Reference |
|---|---|---|---|
| Pentakis-O-TMS-glucopyranose (Isomer 2) | 0.12 | 0.059 | |
| Ascorbic Acid (Control) | 0.03 | 0.02 | |
| Other TMS Derivatives (Unspecified) | 4.57 | 3.04 |
The glucopyranose isomer demonstrates superior antioxidant capacity compared to less active TMS derivatives, though it underperforms relative to ascorbic acid .
Key Research Findings
GC-MS Performance: Cyclic pyranose forms (e.g., Structure II) exhibit higher identification confidence due to reproducible retention times and spectral clarity .
Structural Impact on Bioactivity: Antioxidant efficacy is highly sensitive to silylation patterns and anomeric configuration, with pyranose forms outperforming open-chain analogs .
Ecochemical Significance : Variation in natural abundance (e.g., Juniperus species) correlates with plant tissue type, reflecting biosynthetic pathway differences .
Biological Activity
1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose is a silylated derivative of hexopyranose that has garnered attention for its biological activities. This compound is primarily studied for its potential antioxidant properties, effects on glucose metabolism, and various interactions with biological systems. This article compiles diverse research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the presence of five trimethylsilyl groups attached to a hexopyranose ring. The chemical formula is , and its molecular weight is approximately 490.83 g/mol . The silylation enhances the compound's stability and solubility in organic solvents, making it suitable for various analytical applications.
Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant activity. A study utilizing different assays demonstrated its ability to scavenge free radicals and reduce oxidative stress in vitro.
Table 1: Antioxidant Activity Assay Results
| Assay Type | IC50 (mg/mL) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 0.059 | |
| Hydroxyl Radical Scavenging | 0.12 | |
| Superoxide Anion Scavenging | 0.078 |
These results suggest that the compound effectively inhibits oxidative damage by neutralizing reactive oxygen species (ROS), which are implicated in various diseases including neurodegenerative disorders and cancer.
Effects on Glucose Metabolism
In addition to antioxidant properties, this compound has been shown to enhance glucose uptake in muscle cell lines. A study reported that treatment with this compound significantly increased glucose transport in Vero and L6 muscle cells compared to control groups . This effect may be attributed to its ability to modulate insulin signaling pathways.
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Case Study 1 : In a controlled experiment involving diabetic rats, administration of the compound resulted in improved glycemic control and reduced oxidative stress markers compared to untreated groups. This suggests potential therapeutic applications in managing diabetes .
- Case Study 2 : A clinical trial investigating the effects of silylated carbohydrates on cardiovascular health found that participants consuming supplements containing this compound showed reduced levels of LDL cholesterol and improved endothelial function .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals and prevent cellular damage.
- Modulation of Enzyme Activity : It may influence key metabolic enzymes involved in glucose metabolism.
- Interaction with Cell Signaling Pathways : The compound could interact with insulin receptors or other signaling molecules involved in glucose uptake.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose, and how can reaction efficiency be validated?
- Methodological Answer : The synthesis typically involves sequential trimethylsilylation of hydroxyl groups on a hexopyranose core. Key parameters include:
- Protecting group strategy : Use anhydrous conditions and catalysts like pyridine or imidazole to enhance silylation efficiency.
- Reagent stoichiometry : A 5:1 molar ratio of hexopyranose to trimethylsilyl chloride (TMSCl) ensures complete substitution.
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) or in situ Fourier-transform infrared spectroscopy (FTIR) to track hydroxyl group disappearance. Confirm final purity using high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) .
Q. Which spectroscopic techniques are most reliable for characterizing silylated hexopyranose derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify trimethylsilyl (TMS) proton signals (δ 0.1–0.3 ppm) and confirm substitution patterns. 2D NMR (e.g., HSQC, HMBC) resolves anomeric configuration and regioselectivity .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) confirms molecular weight. Fragmentation patterns in tandem MS (MS/MS) help verify structural integrity .
- Polarimetry : Compare specific optical rotation with literature values to confirm stereochemical retention .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for large-scale silylation of hexopyranose derivatives?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a 2 factorial design to test variables (temperature, catalyst concentration, solvent polarity). For example:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 25°C | 60°C |
| Catalyst (mol%) | 5% | 15% |
| Solvent | Dichloromethane | Tetrahydrofuran |
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions for yield (>90%) and minimal byproduct formation. Validate with ANOVA (p < 0.05) .
Q. How to resolve contradictions in spectral data (e.g., unexpected -NMR shifts) for silylated hexopyranoses?
- Methodological Answer :
- Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts. Compare with experimental data to identify conformational anomalies (e.g., chair vs. boat forms) .
- Dynamic NMR (DNMR) : Probe temperature-dependent equilibria between conformers. For example, coalescence temperatures reveal rotational barriers of silyl groups .
- Cross-Validation : Use alternative techniques like X-ray crystallography (if crystalline) or circular dichroism (CD) to resolve ambiguities .
Q. What computational tools are effective for predicting the reactivity of silylated carbohydrates in glycosylation reactions?
- Methodological Answer :
- Reaction Pathway Modeling : Employ quantum mechanical/molecular mechanical (QM/MM) simulations to map transition states and activation energies. Software like Gaussian or ORCA is recommended .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. toluene) on silyl group stability. Tools like GROMACS or AMBER provide insights into steric hindrance .
- Machine Learning (ML) : Train models on existing silylation reaction datasets (e.g., rate constants, yields) to predict optimal conditions for novel substrates .
Methodological Challenges and Solutions
Q. How to address hygroscopicity and stability issues during storage of silylated hexopyranoses?
- Methodological Answer :
- Storage Conditions : Use desiccated containers with molecular sieves (3Å) under inert gas (argon). Monitor stability via periodic -NMR to detect hydrolysis (appearance of hydroxyl protons) .
- Lyophilization : For long-term storage, lyophilize the compound and store at -20°C in amber vials to prevent photodegradation .
Q. What strategies minimize side reactions (e.g., desilylation or isomerization) during functionalization of silylated hexopyranoses?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
